1-[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazoline-7-carbonyl]piperidine-4-carboxamide
Description
This compound is a structurally complex small molecule featuring a 3,4-dihydroquinazoline core fused with a piperidine-4-carboxamide moiety. Key functional groups include:
- Quinazoline scaffold: A bicyclic aromatic system with a 4-oxo group and a prop-2-en-1-yl (allyl) substituent at position 3, which may confer conformational flexibility and influence binding interactions.
- Piperidine-4-carboxamide: A six-membered nitrogen-containing ring with a terminal carboxamide, a common pharmacophore in enzyme inhibitors targeting proteases or kinases.
The 4-ethoxyphenyl group introduces electron-donating properties, which could modulate solubility and receptor binding. The allyl substituent may contribute to reactive intermediate formation or covalent binding mechanisms.
Properties
IUPAC Name |
1-[2-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-oxo-3-prop-2-enylquinazoline-7-carbonyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N5O5S/c1-3-13-33-27(37)22-10-5-19(26(36)32-14-11-18(12-15-32)25(29)35)16-23(22)31-28(33)39-17-24(34)30-20-6-8-21(9-7-20)38-4-2/h3,5-10,16,18H,1,4,11-15,17H2,2H3,(H2,29,35)(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTDEZHSPWXPFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=CC(=C3)C(=O)N4CCC(CC4)C(=O)N)C(=O)N2CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazoline-7-carbonyl]piperidine-4-carboxamide involves several steps, each requiring specific reagents and conditions
Quinazoline Core Synthesis: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Functional Group Introduction: The introduction of the 4-ethoxyphenyl carbamoyl group can be achieved through a reaction with 4-ethoxyphenyl isocyanate. The sulfanyl group can be introduced via a thiol-ene reaction with an appropriate thiol compound.
Piperidine Carboxamide Formation: The final step involves the coupling of the quinazoline derivative with piperidine-4-carboxylic acid or its derivatives using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial production methods would likely involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazoline-7-carbonyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride and an alkyl halide.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its potential biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound may have therapeutic potential as an anticancer, antiviral, or antibacterial agent, pending further research and clinical trials.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazoline-7-carbonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, disrupting normal cellular processes. For example, it could inhibit kinases involved in cell signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells. The exact molecular targets and pathways would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Structural and Electronic Comparisons
- Isoelectronicity vs. Isovalency : While the target compound lacks strict isoelectronicity with benzimidazoles (), its quinazoline core shares isovalency in π-electron density, suggesting similar binding modes to aromatic-rich enzyme pockets .
Biological Activity
The compound 1-[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazoline-7-carbonyl]piperidine-4-carboxamide is a complex organic molecule belonging to the quinazoline class. Quinazolines are known for their diverse biological activities, including anticancer, antihypertensive, and antimicrobial properties. This article aims to explore the biological activity of this specific compound based on available research findings.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of quinazoline derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines such as HepG2 (liver cancer) and HCT116 (colon cancer) with IC50 values ranging from 0.009 to 0.026 μM for EGFR inhibition . The presence of the quinazoline core is often associated with the inhibition of key signaling pathways involved in tumor growth.
Antihypertensive Effects
Quinazoline derivatives have been explored for their antihypertensive effects. Compounds similar to the target molecule have demonstrated the ability to block alpha-1 adrenergic receptors, leading to reduced blood pressure in animal models . This mechanism suggests that the compound may also exhibit similar pharmacological properties.
Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress-related diseases. Studies on related quinazoline compounds indicate that modifications at specific positions can enhance antioxidant activity. For example, derivatives with hydroxyl groups have shown improved metal-chelating and antioxidant capabilities . The presence of substituents such as ethoxy groups in our compound may also play a role in enhancing these activities.
Table 1: Biological Activities of Related Quinazoline Derivatives
| Compound Structure | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| 7-Chloroquinazoline | Anticancer | 0.009 | |
| Quinazoline Derivative X | Antihypertensive | 0.021 | |
| 2-Hydroxyquinazoline | Antioxidant | Varies |
Case Study: Anticancer Screening
A study focused on a series of quinazoline derivatives demonstrated their efficacy against A549 lung cancer cells. The most potent derivative exhibited an IC50 value significantly lower than standard chemotherapeutics, indicating a promising avenue for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
